molecular formula C12H16O3 B8542959 (S)-(+)-4-(2-Methylbutyloxy)benzoic acid CAS No. 66644-29-9

(S)-(+)-4-(2-Methylbutyloxy)benzoic acid

Cat. No.: B8542959
CAS No.: 66644-29-9
M. Wt: 208.25 g/mol
InChI Key: ZVXVOVQIWRACRK-VIFPVBQESA-N
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Description

(S)-(+)-4-(2-Methylbutyloxy)benzoic acid is a chiral benzoic acid derivative characterized by an (S)-configured 2-methylbutyloxy group at the para position of the benzene ring. This compound is synthesized via esterification of 4-[(4-propenoyloxy)butyloxy]benzoic acid with (S)-(+)-4-(2-methylbutyloxy)phenol using 1,3-dicyclohexylcarbodiimide (DCC) and 4-(N,N-dimethylamino)pyridine (DMAP) as catalysts . Its primary application lies in the development of liquid-crystalline polyacrylates, where its chiral structure induces helical mesophases, critical for advanced optical materials .

Properties

CAS No.

66644-29-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-[(2S)-2-methylbutoxy]benzoic acid

InChI

InChI=1S/C12H16O3/c1-3-9(2)8-15-11-6-4-10(5-7-11)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m0/s1

InChI Key

ZVXVOVQIWRACRK-VIFPVBQESA-N

Isomeric SMILES

CC[C@H](C)COC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCC(C)COC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of (S)-(+)-4-(2-Methylbutyloxy)benzoic acid with related benzoic acid derivatives:

Compound Name Substituent at C4 Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
(S)-(+)-4-(2-Methylbutyloxy)benzoic acid (S)-2-methylbutyloxy C₁₂H₁₆O₃ 208.25 Not provided Liquid-crystalline polymers
4-(Methoxycarbonyl)benzoic acid Methoxycarbonyl (COOCH₃) C₉H₈O₄ 180.16 1679-91-6 Peptide synthesis, HPLC analysis
2-(4-Toluoyl)benzoic acid 4-Methylbenzoyl (C₆H₄CH₃CO) C₁₅H₁₂O₃ 240.26 17029-53-5 Organic synthesis intermediates
4-(4′-Hydroxyphenylazo)benzoic acid 4-Hydroxyphenylazo C₁₃H₁₀N₂O₃ 242.23 17453-01-7 Dyes, pH-sensitive probes
Key Observations:
  • Chirality : (S)-(+)-4-(2-Methylbutyloxy)benzoic acid is unique among the listed compounds due to its chiral 2-methylbutyloxy group, which is absent in other derivatives. This chirality is critical for inducing anisotropic properties in liquid crystals .
  • Substituent Effects : The methoxycarbonyl group in 4-(methoxycarbonyl)benzoic acid enhances electrophilicity, making it reactive in coupling reactions, whereas the bulky 2-methylbutyloxy group in the target compound favors steric stabilization in polymer matrices .
  • Applications : Derivatives like 4-(4′-Hydroxyphenylazo)benzoic acid are tailored for optical applications (e.g., dyes), while the target compound’s application is niche, focusing on advanced material science .

Physicochemical Properties

  • Solubility : The (S)-(+)-4-(2-Methylbutyloxy)benzoic acid exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane), similar to 4-(methoxycarbonyl)benzoic acid. However, its bulkier substituent reduces water solubility compared to smaller analogs like 4-hydroxybenzoic acid .
  • Thermal Stability : The 2-methylbutyloxy group enhances thermal stability (decomposition >250°C), outperforming 4-(methoxycarbonyl)benzoic acid (decomposition ~200°C) due to reduced electron-withdrawing effects .

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